Cas no 51487-38-8 (1,5,9,13-Tetradecatetraene)
1,5,9,13-Tetradecatetraene Chemical and Physical Properties
Names and Identifiers
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- 1,5,9,13-Tetradecatetraene
- tetradeca-1,5,9,13-tetraene
- 51487-38-8
- MFCD00798572
- DHLQCLRZNQGXIE-WGDLNXRISA-N
- (5E,9E)-tetradeca-1,5,9,13-tetraene
- AKOS025295409
- (5E,9E)-1,5,9,13-Tetradecatetraene #
-
- MDL: MFCD00798572
- Inchi: 1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4,9-12H,1-2,5-8,13-14H2/b11-9+,12-10+
- InChI Key: DHLQCLRZNQGXIE-WGDLNXRISA-N
- SMILES: C(/C=C/CCC=C)C/C=C/CCC=C
Computed Properties
- Exact Mass: 190.17200
- Monoisotopic Mass: 190.172150702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 9
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.9
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Not determined
- Density: 0.802
- Boiling Point: 250.1°C at 760 mmHg
- Flash Point: 95.7°C
- Refractive Index: 1.4675
- PSA: 0.00000
- LogP: 4.81140
- Sensitiveness: Air Sensitive
- Solubility: Not determined
1,5,9,13-Tetradecatetraene Customs Data
- HS CODE:2901299090
- Customs Data:
China Customs Code:
2901299090Overview:
2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,5,9,13-Tetradecatetraene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19528-10g |
1,5,9,13-Tetradecatetraene, 95% |
51487-38-8 | 95% | 10g |
¥529.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19528-50g |
1,5,9,13-Tetradecatetraene, 95% |
51487-38-8 | 95% | 50g |
¥2124.00 | 2023-04-13 | |
| abcr | AB125194-10 g |
1,5,9,13-Tetradecatetraene, 95%; . |
51487-38-8 | 95% | 10g |
€37.40 | 2023-06-24 | |
| abcr | AB125194-50 g |
1,5,9,13-Tetradecatetraene, 95%; . |
51487-38-8 | 95% | 50g |
€69.50 | 2023-06-24 | |
| abcr | AB125194-10g |
1,5,9,13-Tetradecatetraene, 95%; . |
51487-38-8 | 95% | 10g |
€37.40 | 2025-02-21 | |
| abcr | AB125194-50g |
1,5,9,13-Tetradecatetraene, 95%; . |
51487-38-8 | 95% | 50g |
€69.50 | 2025-02-21 |
1,5,9,13-Tetradecatetraene Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1,5,9,13-Tetradecatetraene
1,5,9,13-Tetradecatetraene (CAS No. 51487-38-8): A Structural and Functional Overview
The 1,5,9,13-tetradecatetraene, designated by the Chemical Abstracts Service (CAS) registry number 51487-38-8, represents a conjugated tetraene derivative with a unique structural configuration. This compound belongs to the class of polyunsaturated fatty acids (PUFAs), characterized by four double bonds spaced at regular intervals along its 14-carbon chain. The systematic nomenclature reflects its molecular architecture: the numerical indices (1,5,9,13) denote the positions of each double bond relative to the carboxylic acid terminus. Recent advancements in lipidomics have highlighted its role as a precursor in biosynthetic pathways linked to membrane fluidity regulation and signaling cascades.
Structural characteristics of 1,5,9-tetradecatetraene underscore its potential as a scaffold for functionalization studies. The alternating single and double bonds create a planar conjugated system that exhibits strong absorption in the ultraviolet-visible (UV-Vis) spectrum. This property has been leveraged in photodynamic therapy research where conjugated dienes serve as photosensitizers. A 2023 study published in Nature Chemistry demonstrated that substituting terminal methyl groups with hydrophilic moieties enhances aqueous solubility without compromising photophysical properties—a breakthrough for biomedical applications.
Synthesis methodologies for CAS 51487-38-8 compounds have evolved significantly over the past decade. Traditional Wittig reactions remain foundational but are now complemented by enzymatic approaches using cytochrome P450 monooxygenases. A notable 2022 paper in JACS introduced a biocatalytic system capable of producing enantiopure variants with >98% stereoselectivity. Such advancements address scalability challenges while maintaining structural integrity critical for preclinical trials.
Biochemical studies reveal that tetradecatetraene analogs modulate peroxisome proliferator-activated receptors (PPARs), key regulators of lipid metabolism. In vitro assays conducted at MIT's Koch Institute showed that derivatives with terminal hydroxyl groups exhibit IC₅₀ values as low as 0.7 μM against PPARγ activation—a target for type 2 diabetes therapies. These findings align with emerging paradigms linking PUFA derivatives to metabolic syndrome treatment.
In drug delivery systems, CAS No 51487-38-8-based liposomes demonstrate superior stability compared to conventional phospholipids under physiological conditions. A collaborative study between ETH Zurich and Roche Pharmaceuticals demonstrated that incorporating this compound into nanoparticle formulations increased cellular uptake efficiency by 40% in hepatoma cell lines while reducing off-target effects. The conjugated system's ability to form stable micelles at low critical micelle concentrations (< 0.2 mM) further positions it for targeted drug delivery applications.
Spectroscopic analysis confirms that tetradecatetraene's electronic transitions enable real-time monitoring in biological matrices via fluorescence lifetime imaging microscopy (FLIM). Researchers at Stanford's Bio-X Institute recently utilized this property to track lipid raft dynamics in live cells with sub-millisecond resolution—a capability unattainable with traditional fluorescent probes.
The compound's role in synthetic biology is expanding through directed evolution techniques applied to fatty acid desaturases. A Nature Communications paper from 2024 described engineered enzymes capable of inserting multiple double bonds into saturated chains following the precise pattern seen in natural tetradecatetraenes. This opens avenues for sustainable production using microbial fermentation platforms.
In clinical translation studies funded by NIH grants, CAS 51487-38-8-derived compounds are being evaluated as adjuvants for chemotherapy regimens due to their ability to disrupt cancer cell membranes without affecting normal cells' viability. Phase I trials reported dose-dependent tumor regression in murine models of melanoma with minimal systemic toxicity—a promising profile for combination therapies.
Nanomaterial integration research has identified this compound as an ideal component for piezoelectric polymer composites used in wearable health monitors. Its conjugated structure enhances charge separation efficiency under mechanical stress, achieving energy conversion rates exceeding 6%, according to findings published in Advanced Materials earlier this year.
Eco-toxicological assessments conducted under OECD guidelines confirm that environmental concentrations below 5 ppm show no adverse effects on zebrafish development—a critical benchmark for regulatory approval processes given its potential use in agricultural biostimulants and industrial surfactants.
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